Fosfato de PK 44

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

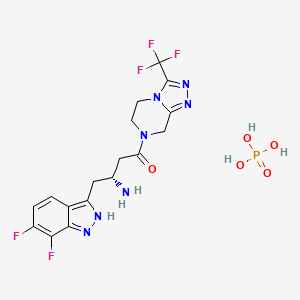

Fosfato de PK 44: es un inhibidor potente y selectivo de la dipeptidil peptidasa IV (DPP-IV), una enzima involucrada en la regulación del metabolismo de la glucosa. Este compuesto ha demostrado un potencial significativo en la mejora de la tolerancia a la glucosa, lo que lo convierte en un candidato prometedor para el tratamiento de la diabetes tipo 2 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure indicates potential as a kinase inhibitor , which is crucial in the treatment of various cancers and inflammatory diseases. Kinase inhibitors are designed to interrupt the signaling pathways that lead to cell proliferation and survival. The specific interactions of this compound with target kinases can be explored further through structure-activity relationship (SAR) studies.

Anticancer Activity

Research suggests that compounds with similar structures often exhibit significant anticancer properties. The incorporation of fluorine atoms can enhance the binding affinity to targets involved in tumor growth and metastasis . Investigating the compound's efficacy against specific cancer cell lines could yield promising results.

Neurological Disorders

The diverse chemical structure may also allow for exploration in treating neurological disorders. Compounds that modulate neurotransmitter pathways or exhibit neuroprotective effects are of great interest in this field.

Inflammatory Diseases

Given its potential as a kinase inhibitor, this compound may be effective in treating autoinflammatory diseases characterized by dysregulated kinase activity . Targeting specific kinases involved in inflammatory signaling pathways could lead to novel therapeutic strategies.

Synthesis and Modification

The synthesis of (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one can be approached through various synthetic routes involving:

- Functional group modifications : To enhance selectivity and potency.

- Optimization of pharmacokinetic properties : Such as solubility and bioavailability through structural modifications .

Case Study 1: Anticancer Activity

A study investigating a related compound demonstrated significant inhibition of cancer cell proliferation in vitro. The compound was shown to induce apoptosis in tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Kinase Inhibition

Research on similar fluorinated compounds has shown promising results as selective kinase inhibitors. These studies highlight the potential for developing targeted therapies for cancers with specific mutations that confer resistance to conventional treatments .

Mecanismo De Acción

El fosfato de PK 44 ejerce sus efectos inhibiendo la dipeptidil peptidasa IV (DPP-IV), una enzima que degrada las hormonas incretinas. Al inhibir la DPP-IV, el this compound aumenta los niveles de hormonas incretinas activas, lo que a su vez aumenta la secreción de insulina y reduce la liberación de glucagón. Esto conduce a una mejor tolerancia a la glucosa y una mejor regulación de los niveles de azúcar en la sangre .

Análisis Bioquímico

Biochemical Properties

PK 44 phosphate interacts with the enzyme DPP-IV, a protein encoded by the DPP4 gene, which is expressed on the cell membrane of most cell types . This enzyme is involved in immune regulation, signal transduction, and apoptosis . PK 44 phosphate acts as a potent inhibitor of DPP-IV, displaying over 1000-fold selectivity for DPP-IV over DPP-8 and DPP-9 .

Cellular Effects

PK 44 phosphate influences cell function by inhibiting DPP-IV, an enzyme involved in glucose metabolism . In vitro experiments have shown that PK 44 phosphate can improve glucose tolerance . This suggests that PK 44 phosphate may have a significant impact on cellular metabolism, particularly in cells that rely heavily on glucose for energy.

Molecular Mechanism

The molecular mechanism of PK 44 phosphate involves its binding to DPP-IV, inhibiting the enzyme’s activity . This inhibition disrupts the normal function of DPP-IV, leading to changes in glucose metabolism within the cell .

Dosage Effects in Animal Models

It has been shown to improve glucose tolerance in mouse oral glucose tolerance tests

Metabolic Pathways

PK 44 phosphate is involved in the metabolic pathway of glucose metabolism, specifically through its inhibition of DPP-IV . DPP-IV is involved in the breakdown of incretin hormones, which stimulate a decrease in blood glucose levels .

Subcellular Localization

As an inhibitor of DPP-IV, it is likely to interact with this enzyme at the cell membrane where DPP-IV is typically expressed

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El fosfato de PK 44 se puede sintetizar mediante un proceso de varios pasos que involucra la reacción de varios intermediarios químicos. Los pasos clave incluyen la formación de las porciones de indazol y triazolo-pirazina, seguidas de su acoplamiento para formar el compuesto final. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial del this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactores más grandes y la implementación de técnicas de purificación como la cristalización y la cromatografía para obtener el producto final con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El fosfato de PK 44 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los grupos amino y fosfato. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones a menudo implican solventes orgánicos y temperaturas controladas.

Reacciones de oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reacciones de reducción: Se utilizan comúnmente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir derivados halogenados, mientras que las reacciones de oxidación y reducción pueden conducir a la formación de diversas formas oxidadas o reducidas del compuesto .

Comparación Con Compuestos Similares

Compuestos similares:

Sitagliptina: Otro inhibidor de la DPP-IV utilizado en el tratamiento de la diabetes tipo 2.

Vildagliptina: Un inhibidor de la DPP-IV con un mecanismo de acción similar.

Saxagliptina: Otro compuesto de la misma clase con efectos comparables.

Singularidad: El fosfato de PK 44 es único debido a su alta selectividad para la DPP-IV sobre otras enzimas relacionadas como la DPP-8 y la DPP-9. Esta selectividad reduce el potencial de efectos fuera del objetivo y mejora su potencial terapéutico .

Actividad Biológica

The compound (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid , commonly referred to as PK 44 phosphate , is a complex molecule recognized for its potential biological activities, particularly in the context of diabetes management and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound highlights its intricate structure characterized by multiple heterocycles and functional groups. The presence of fluorine atoms enhances its pharmacological properties by influencing metabolic stability and bioavailability.

PK 44 phosphate acts primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones, which are involved in insulin signaling. By inhibiting DPP-IV, PK 44 phosphate helps to increase insulin secretion and decrease glucagon levels in the bloodstream, thereby improving glucose tolerance and offering therapeutic potential for type 2 diabetes management.

1. Antidiabetic Effects

Research indicates that PK 44 phosphate significantly improves glucose tolerance in animal models. In a study involving diabetic rats, administration of PK 44 phosphate resulted in a marked reduction in blood glucose levels post-meal compared to controls. The compound's ability to enhance insulin secretion from pancreatic beta cells was confirmed through various assays measuring insulin levels in serum samples .

2. Anticancer Potential

In addition to its antidiabetic properties, PK 44 phosphate has shown promise in cancer research. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. For instance, assays conducted on human lung cancer cells demonstrated that PK 44 phosphate inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study A | Diabetic Rats | Significant reduction in blood glucose levels; improved insulin secretion |

| Study B | Human Lung Cancer Cells | Inhibition of cell proliferation; induction of apoptosis via caspase pathways |

| Study C | In Vitro DPP-IV Assay | IC50 value indicating potent inhibition of DPP-IV activity |

Pharmacological Profile

The pharmacological profile of PK 44 phosphate indicates a favorable safety margin with minimal side effects reported in preclinical studies. However, ongoing research is necessary to fully elucidate its long-term efficacy and safety in humans.

Key Pharmacological Parameters

| Parameter | Value |

|---|---|

| DPP-IV Inhibition IC50 | Low nanomolar range |

| Bioavailability | High |

| Metabolic Stability | Enhanced due to fluorination |

Propiedades

IUPAC Name |

(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F5N7O.H3O4P/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22;1-5(2,3)4/h1-2,8H,3-7,23H2,(H,24,26);(H3,1,2,3,4)/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIGBESJZBGJOS-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F5N7O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.